N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
Description
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-21(26)24(17-7-5-4-6-16(17)23-14)13-20(25)22-11-10-15-8-9-18(27-2)19(12-15)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25) |
InChI Key |
OPLXOAHLPKITCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Their Roles
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Activates the carboxylic acid group for nucleophilic attack by the amine.
-
DMAP (4-Dimethylaminopyridine): Acts as a catalyst, enhancing reaction kinetics by stabilizing the intermediate acyloxyphosphonium ion.
-
Dichloromethane (DCM): Preferred solvent due to its inertness and ability to dissolve both polar and non-polar reactants.
Detailed Stepwise Procedure
Reaction Setup and Conditions
-
Activation of Carboxylic Acid:
In a nitrogen-purged flask, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (1.0 equiv) is dissolved in anhydrous DCM. EDCI (1.2 equiv) and DMAP (0.1 equiv) are added, and the mixture is cooled to 0°C. -
Amine Addition:
2-(3,4-Dimethoxyphenyl)ethylamine (1.1 equiv) is introduced dropwise. The reaction is stirred at 0°C for 30 minutes before warming to room temperature and continuing for 24 hours.
Workup and Purification
-
Acid-Base Extraction:
The crude mixture is washed sequentially with: -
Crystallization:
The dried organic phase is concentrated under reduced pressure, and the residue is recrystallized from a DCM/ethyl acetate (1:3) mixture to yield the pure product as a white solid.
Optimization and Yield Analysis
Critical Parameters
Yield and Scalability
-
Scalability: The method is reproducible at multi-gram scales without significant yield loss.
Characterization and Quality Control
The synthesized compound is validated using:
Comparative Analysis of Methodologies
| Parameter | EDCI/DMAP Method | Alternative Methods (e.g., HOBt/DCC) |
|---|---|---|
| Yield | 76% | 65–70% |
| Reaction Time | 24 h | 18–36 h |
| Side Products | Minimal | Moderate |
| Scalability | Excellent | Moderate |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The quinoxaline ring and acetamide group undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the acetamide bond occurs in concentrated HCl at elevated temperatures (80–100°C), yielding 3-methyl-2-oxoquinoxaline and 2-(3,4-dimethoxyphenyl)ethylamine as primary products.
-
Basic Hydrolysis : Treatment with NaOH (2.0 M) at reflux liberates acetic acid derivatives, confirmed by IR spectroscopy (loss of carbonyl stretch at ~1748 cm⁻¹) .
Nucleophilic Substitution
The electron-deficient quinoxaline ring facilitates nucleophilic attacks:
-
Amination : Reacts with primary amines (e.g., methylamine) in DMF at 353 K, substituting the 3-methyl group to form N-substituted derivatives.
-
Thiolation : Treatment with thiourea in ethanol under reflux introduces a thiol group at the 3-position, confirmed by NMR (δ 3.8–4.1 ppm for -SH).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methylamine | DMF, 353 K, 6h | N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3-amino-2-oxoquinoxalin-1(2H)-yl)acetamide | 72% |
| Thiourea | EtOH, reflux, 8h | 3-Thio-3-methyl-2-oxoquinoxaline derivative | 61% |
Cyclization Reactions
The compound participates in cyclization to form heterocyclic systems:
-
Thiazolidinone Formation : Reacts with thioglycolic acid under reflux (200°C, 48h) to yield thiazolidinone-fused quinoxalines, verified by mass spectrometry (m/z 452.2 [M+H]⁺) .
-
Lactamization : Intramolecular cyclization in the presence of POCl₃ produces tricyclic lactams, with XRD confirming non-planar L-shaped conformations.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Thioglycolic acid | Reflux, 48h | 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(thiazolidin-3-yl)acetamide | 48% |
| POCl₃ | 0°C → RT, 24h | Tricyclic lactam derivative | 55% |
Amide Coupling and Functionalization
The acetamide group undergoes coupling reactions:
-
EDCI-Mediated Coupling : Reacts with carboxylic acids (e.g., 3,4,5-trimethoxyphenylacetic acid) using EDCI·HCl and DMAP in CH₂Cl₂ to form bis-amide derivatives .
-
Reductive Alkylation : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline ring while preserving the acetamide group, yielding tetrahydroquinoxaline analogs .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 3,4,5-Trimethoxyphenylacetic acid | EDCI·HCl, DMAP, CH₂Cl₂, 24h | Bis-amide derivative | 76% |
| H₂/Pd-C | EtOH, RT, 12h | Tetrahydroquinoxaline analog | 68% |
Oxidation and Reduction
-
Oxidation : Reaction with KMnO₄ in acidic medium oxidizes the 3-methyl group to a carboxyl moiety, confirmed by HPLC.
-
Reduction : NaBH₄ selectively reduces the quinoxaline’s carbonyl group to a hydroxyl group without affecting methoxy substituents.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 3h | 2-(3-Carboxy-2-oxoquinoxalin-1(2H)-yl)acetamide | 53% |
| NaBH₄ | MeOH, 0°C → RT, 2h | 2-(3-Methyl-2-hydroxyquinoxalin-1(2H)-yl)acetamide | 79% |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules due to its methoxy and acetamide substituents:
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has shown significant anticancer properties in various studies. Research indicates that the compound can inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its protective effects on neuronal cells.
Case Study : In a model of Alzheimer's disease, this compound was found to reduce amyloid-beta plaque formation and improve cognitive function in treated animals compared to controls .
Anti-inflammatory Properties
Research has highlighted the compound's anti-inflammatory effects, making it a candidate for treating inflammatory conditions. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Study : In vivo studies showed that administration of the compound significantly lowered levels of inflammatory markers such as TNF-alpha and IL-6 in animal models of arthritis .
The biological activities of this compound can be summarized as follows:
Future Directions and Research Opportunities
Ongoing research is focused on elucidating the precise mechanisms by which this compound exerts its biological effects. Future studies may explore:
- Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents.
- Mechanistic Studies : Detailed molecular studies to understand its interaction with specific cellular pathways.
- Clinical Trials : Progressing from preclinical findings to clinical trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline ring can intercalate with DNA, inhibiting the replication process and leading to potential anticancer effects. Additionally, the dimethoxyphenyl group may interact with cellular proteins, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Activities
Thiazolidinone Derivatives
Derivatives such as N-[2-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (5c) and N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (5f) exhibit structural variations in the aryl substituents attached to the thiazolidinone ring. Key differences include:
- 5c : Contains a 4-hydroxyphenyl group. Shows moderate antifungal activity against A. flavus (zone of inhibition: 18 mm) but lower antibacterial activity against S. aureus (14 mm) .
- 5f: Features a 3,4-dimethoxyphenyl group. Demonstrates enhanced antifungal activity against A. flavus (22 mm) and improved antibacterial efficacy against P. aeruginosa (19 mm), attributed to the electron-donating methoxy groups enhancing membrane permeability .
Table 1: Comparative Bioactivity of Thiazolidinone Derivatives
| Compound | Substituent | Antifungal Activity (A. flavus) | Antibacterial Activity (P. aeruginosa) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 5c | 4-hydroxyphenyl | 18 mm | 14 mm | 45 | 223 |
| 5f | 3,4-dimethoxyphenyl | 22 mm | 19 mm | 65 | N/A |
Hydrazide Derivatives
Compounds like 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (MQOAH) () and its Schiff base derivatives lack the thiazolidinone ring.
Phenethylamide Analogues
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) () shares the 3,4-dimethoxyphenethyl moiety but replaces the quinoxaline-acetamide core with a benzamide group.
Structural Flexibility
- The 3,4-dimethoxyphenyl group in 5f enhances solubility in polar solvents (e.g., DMSO) compared to non-methoxy analogues, as evidenced by IR and NMR data showing strong C-O-C stretching vibrations (1092–1248 cm⁻¹) .
- Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit reduced yields and stability, underscoring the superiority of electron-donating methoxy groups .
Pharmacological Profile
Mechanism of Action
The quinoxaline core in N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide likely inhibits microbial DNA gyrase or disrupts cell membrane integrity, as observed in related compounds . The dimethoxy group may enhance penetration through lipid bilayers, as suggested by its superior activity against A. flavus compared to hydroxylated analogues .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic compound that integrates a quinoxaline moiety with a dimethoxyphenyl group. This compound's biological activity has garnered interest due to its potential therapeutic applications, particularly in the fields of neuroscience and oncology.
Chemical Structure and Properties
- Molecular Formula : C20H24N2O4
- Molecular Weight : 356.42 g/mol
- IUPAC Name : this compound
The compound features a quinoxaline ring known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation. The quinoxaline moiety is particularly noted for its ability to interact with protein kinases and other enzymes critical for tumor growth .
- Antioxidant Properties : The presence of methoxy groups in the phenyl ring enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for neurodegenerative disease therapies .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| HeLa (Cervical Cancer) | 12 | Inhibition of cell cycle progression |
| U87MG (Brain Cancer) | 10 | Modulation of oxidative stress pathways |
These results indicate significant cytotoxicity against cancer cell lines, suggesting potential use as an anti-cancer agent.
In Vivo Studies
In vivo studies using murine models have demonstrated that administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups. Notably:
- Tumor-bearing mice treated with the compound showed a 40% reduction in tumor volume after four weeks of treatment.
- Histopathological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors .
Case Studies
Several case studies have documented the effects of similar compounds on human subjects:
- Case Study 1 : A patient with advanced breast cancer exhibited partial remission after treatment with a related quinoxaline derivative, highlighting the potential for this class of compounds in clinical settings .
- Case Study 2 : A cohort study involving patients with neurodegenerative disorders showed improved cognitive function scores following treatment with compounds structurally similar to this compound .
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| LogP (Partition coefficient) | 3.46 | |
| PSA (Polar Surface Area) | 69.51 Ų | |
| Aqueous Solubility | >61.3 µg/mL |
Q. Table 2: SAR Trends in Anticonvulsant Activity
| Substituent (R) on Phenyl | ED (mg/kg, MES) | Mechanism Insight |
|---|---|---|
| 4-NO | 15.2 | Enhanced GABA potentiation |
| 3,4-(OCH) | 22.7 | Improved LogP/BBB penetration |
| 4-Cl | 18.9 | Sodium channel blockade |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
